

Technical Support Center: Strategies to Overcome Tetrachlorantraniliprole Resistance in *Chilo suppressalis*

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Compound of Interest

Compound Name: *Tetrachlorantraniliprole*

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This technical support center provides researchers, scientists, and pest management professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to **tetrachlorantraniliprole** resistance in the rice striped stem borer, *Chilo suppressalis*.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is **tetrachlorantraniliprole** and what is its mode of action?

Tetrachlorantraniliprole is an anthranilic diamide insecticide.^[1] It belongs to the Insecticide Resistance Action Committee (IRAC) Group 28.^[1] Its primary mode of action is the modulation of insect ryanodine receptors (RyRs).^{[1][2]} By binding to and activating RyRs, it causes an uncontrolled release of internal calcium stores in muscle cells, leading to feeding cessation, paralysis, and ultimately, the death of the insect.^[2]

Q2: What are the primary mechanisms of **tetrachlorantraniliprole** resistance in *Chilo suppressalis*?

Field populations of *Chilo suppressalis* have developed resistance to **tetrachlorantraniliprole** and other diamides through two primary mechanisms:

- **Target-Site Resistance:** This involves genetic mutations in the ryanodine receptor (RyR) gene.[3][4] These mutations alter the protein structure at the insecticide's binding site, reducing its affinity and rendering the insecticide less effective.[3] Several specific point mutations in the RyR gene have been identified in resistant *C. suppressalis* populations.[1][3]
- **Metabolic Resistance:** This mechanism involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach its target site.[2][5] The primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, carboxylesterases (CarEs).[5][6]

Q3: How can I perform an initial assessment of resistance in my *Chilo suppressalis* field population?

An initial sign of resistance is a noticeable decrease in the efficacy of **tetrachlorantraniliprole** applications in the field under previously effective conditions. To confirm this scientifically, a laboratory bioassay is the standard first step. By comparing the dose-response of your field population to a known susceptible laboratory strain, you can calculate a resistance ratio (RR). An elevated RR indicates the development of resistance.[5] The rice seedling dip bioassay is a commonly used method for this purpose.[1]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for identifying and managing **tetrachlorantraniliprole** resistance.

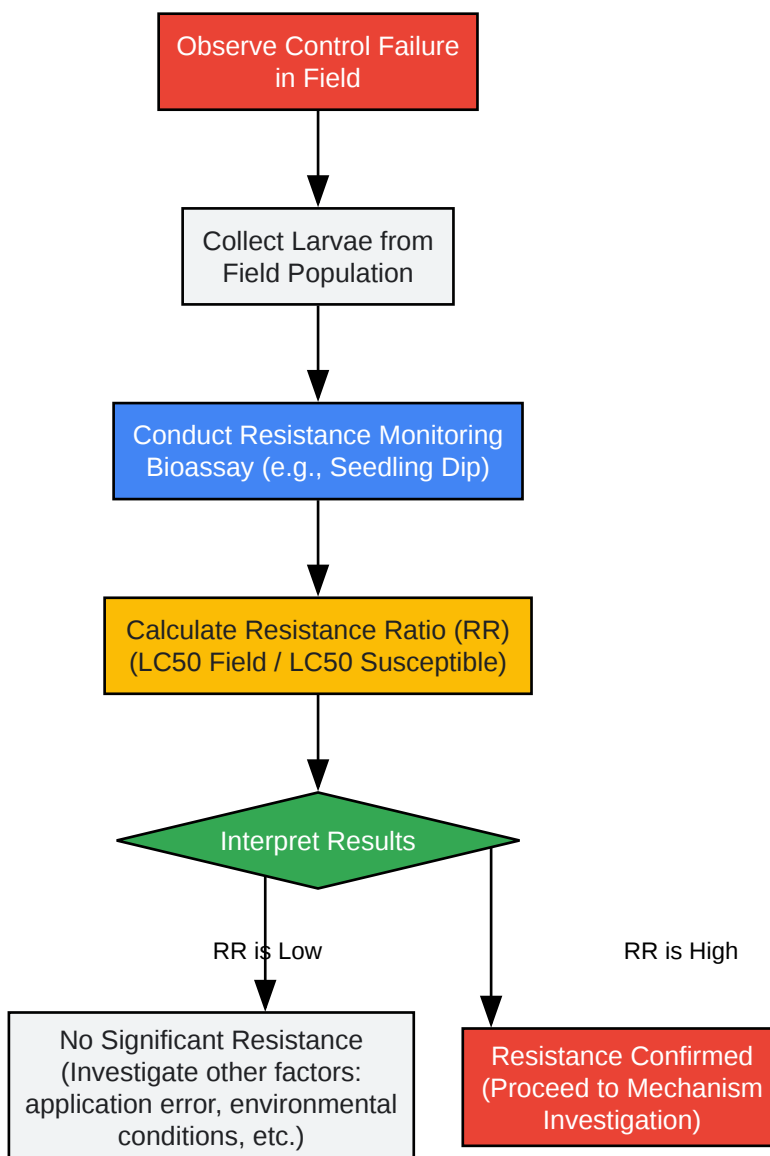
Issue 1: Observed Field Control Failure

You've noticed that **tetrachlorantraniliprole** is no longer providing adequate control of *C. suppressalis* in a specific region.



Step 1: Confirm Resistance Level with a Bioassay

The first action is to quantify the level of resistance. This involves collecting larvae from the problematic field population and conducting a dose-response bioassay.



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Caption: Workflow for investigating suspected insecticide resistance.

Experimental Protocol 1: Rice Seedling Dip Bioassay for Resistance Monitoring

This protocol is adapted from methods used in resistance monitoring studies.[1]

- **Insect Rearing:** Collect a sufficient number of *C. suppressalis* larvae from the field. Rear them on a standard artificial diet or rice seedlings in a controlled environment (e.g., 27±1°C,

70±5% RH, 16:8 L:D photoperiod) to obtain a uniform larval stage (typically third instar) for testing. A known susceptible strain should be reared under identical conditions as a control.

- Insecticide Preparation: Prepare a stock solution of technical-grade **tetrachlorantraniliprole** in a suitable solvent (e.g., acetone). Create a series of at least five serial dilutions with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution should contain only distilled water and the surfactant.
- Bioassay Procedure:
 - Uproot rice seedlings at the 4-5 leaf stage and wash the roots.
 - Bundle 2-3 seedlings together and trim the leaves to a uniform length.
 - Dip each bundle into one of the insecticide dilutions (or the control solution) for 30 seconds with gentle agitation.
 - Allow the seedlings to air dry completely on a rack.
 - Place each treated seedling bundle into a separate glass tube or vial.
 - Introduce one 3rd instar larva into each tube and seal it with a cotton plug.
- Data Collection & Analysis:
 - Incubate the tubes under the same controlled conditions used for rearing.
 - Assess larval mortality after 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.
 - Use probit analysis to calculate the lethal concentration that kills 50% of the population (LC50) for both the field and susceptible strains.
 - Calculate the Resistance Ratio (RR) as follows: $RR = \text{LC50 of Field Population} / \text{LC50 of Susceptible Strain}$.

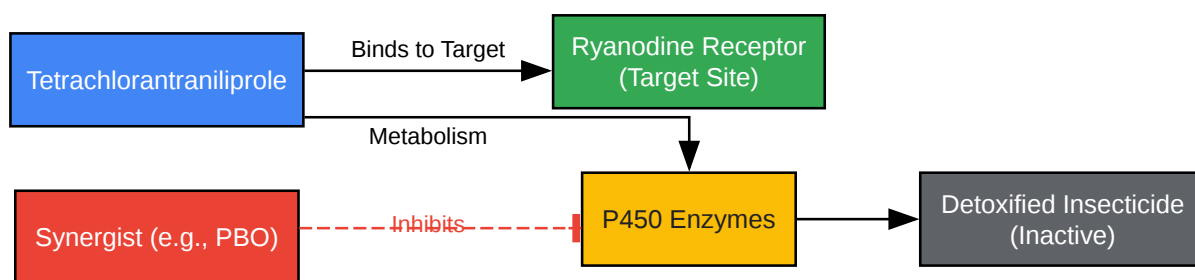
Issue 2: Bioassay Confirms Resistance (High RR)

Your bioassay results confirm a significant resistance ratio. The next step is to determine if the mechanism is target-site or metabolic, as this will guide your management strategy.

✓ Step 1: Differentiate Mechanisms with a Synergist Bioassay

Synergists are chemicals that can inhibit specific metabolic enzymes.[7] By adding a synergist to the insecticide bioassay, you can determine if metabolic detoxification is a significant factor. [6][7]

- Piperonyl butoxide (PBO): Inhibits P450 monooxygenases.[6]
- S,S,S-tributyl phosphorotrithioate (DEF): Inhibits carboxylesterases.[6]
- Diethyl maleate (DEM): Inhibits glutathione S-transferases (GSTs).[6]



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Caption: Mechanism of metabolic resistance and synergist action.

Experimental Protocol 2: Synergist Bioassay

- Objective: To determine the contribution of metabolic enzymes to the observed resistance.
- Procedure:
 - Follow the same procedure as the Rice Seedling Dip Bioassay (Protocol 1).
 - For the resistant population, run two parallel sets of bioassays.
 - Set A: **Tetrachlorantraniliprole** dilutions only.

- Set B: **Tetrachlorantraniliprole** dilutions, where each dilution is co-mixed with a fixed, non-lethal concentration of a synergist (e.g., PBO).
- Data Analysis:
 - Calculate the LC50 for the insecticide alone (Set A) and for the insecticide + synergist combination (Set B).
 - Calculate the Synergism Ratio (SR): $SR = LC50 \text{ of Insecticide Alone} / LC50 \text{ of Insecticide} + \text{Synergist}$.
 - Interpretation: An SR significantly greater than 1.0 indicates that the inhibited enzyme class plays a role in the resistance. For example, a high SR with PBO suggests P450-mediated metabolic resistance.[6]

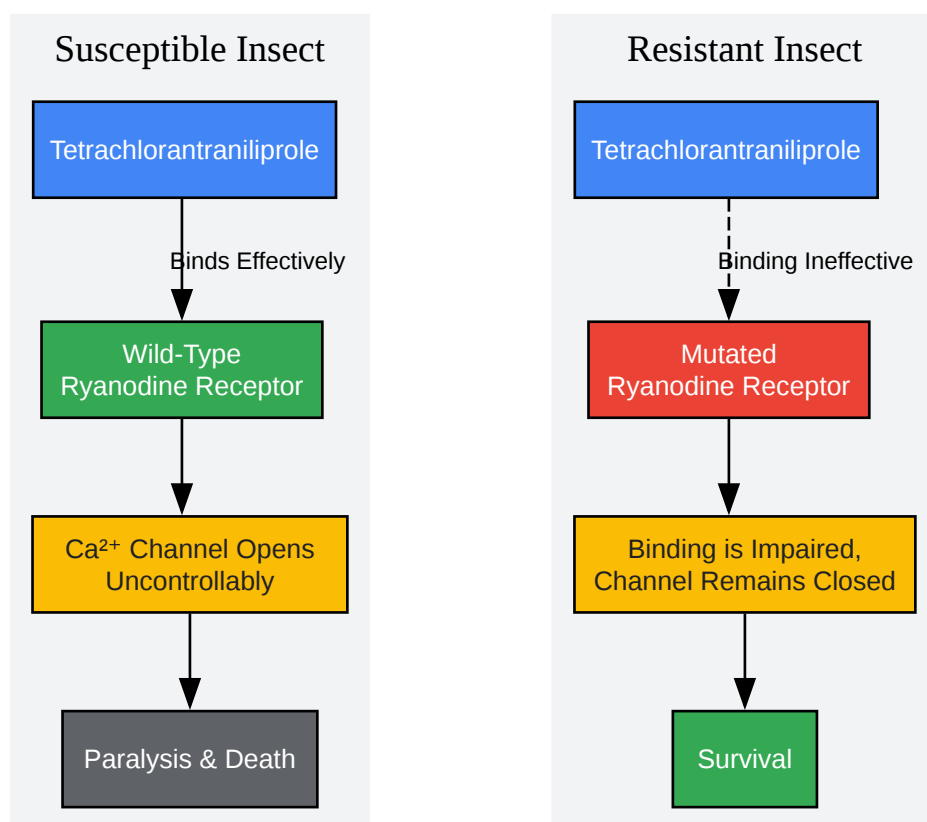
Data Presentation: Synergist Effects

Table 1: Effect of Synergists on **Tetrachlorantraniliprole** Toxicity in Resistant *C. suppressalis* Populations Data is illustrative, based on findings from published research.[6]

Population	Synergist	LC50 (mg/L) without Synergist	LC50 (mg/L) with Synergist	Synergism Ratio (SR)	Implied Mechanism
Resistant Field Strain A	PBO (P450 inhibitor)	15.8	1.27	12.4	P450- mediated resistance
DEF (Esterase inhibitor)	15.8	2.50	6.3	Esterase- mediated resistance	
DEM (GST inhibitor)	15.8	14.9	1.06	GSTs not involved	
Resistant Field Strain B	PBO (P450 inhibitor)	5.5	2.05	2.7	P450- mediated resistance
DEF (Esterase inhibitor)	5.5	5.3	1.04	Esterases not involved	

✓ Step 2: Investigate Target-Site Mutations

If synergist bioassays show little to no effect ($SR \approx 1.0$), or to confirm the presence of target-site resistance, molecular analysis is required. This involves sequencing the ryanodine receptor (RyR) gene from resistant individuals and comparing it to the sequence from susceptible individuals to identify known resistance-conferring mutations.



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Caption: Insecticide action and target-site resistance mechanism.

Data Presentation: Key RyR Mutations

Table 2: Common Ryanodine Receptor (RyR) Mutations in *C. suppressalis* and their Impact on Diamide Resistance This table summarizes key mutations identified in scientific literature.[1][3]

Mutation	Amino Acid Change	Associated Resistance Level	Notes
G4915E	Glycine → Glutamic acid	High	One of the first major mutations identified conferring high resistance to chlorantraniliprole.[1]
I4758M	Isoleucine → Methionine	High	Found at high frequencies in many resistant populations; confers high resistance.[1][3][8]
Y4667C/D	Tyrosine → Cysteine/Aspartic acid	High	Double mutations involving this position can confer significantly higher resistance levels to both chlorantraniliprole and tetrachlorantraniliprole.[3][9]

Issue 3: Resistance Mechanism Identified

You have successfully identified the primary resistance mechanism in your *C. suppressalis* population. The final step is to implement a scientifically-informed resistance management strategy.



Recommended Strategies

- **Rotate Insecticides:** This is the cornerstone of resistance management. Avoid repeated use of **tetrachlorantraniliprole** or any other Group 28 insecticide. Instead, rotate to insecticides with different modes of action (i.e., from different IRAC groups).[3] For example, alternate with macrocyclic lactones (Group 6, like abamectin) or diacylhydrazines (Group 18, like methoxyfenozide).[3][5]

- Utilize Synergists (If Metabolic Resistance is Confirmed): Where regulations and product labels permit, tank-mixing with a synergist like PBO can help restore the efficacy of **tetrachlorantraniliprole** against populations with P450-mediated metabolic resistance.[6][7]
- Implement Integrated Pest Management (IPM): Chemical control should be part of a broader IPM program.[3][5]
 - Monitoring: Regularly monitor pest populations to apply insecticides only when necessary.
 - Cultural Practices: Employ practices like synchronous planting and crop rotation to disrupt the pest life cycle.
 - Biological Control: Conserve and encourage natural enemies of *C. suppressalis*.
- Maintain Refugia: Leave a portion of the crop untreated. This allows susceptible insects to survive and reproduce, diluting the frequency of resistance genes in the overall pest population.

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